molecular formula C21H20N2O5S B11407292 7-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

7-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11407292
M. Wt: 412.5 g/mol
InChI Key: QHZCWAYVIVQJFM-UHFFFAOYSA-N
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Description

“7-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile” is a complex organic compound that belongs to the class of thiazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolopyridine core, a furan ring, and various functional groups, makes it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Functional Group Modifications: The ethoxy and methoxy groups can be introduced through alkylation reactions, while the hydroxy and oxo groups can be added through oxidation or reduction reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan groups.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazolopyridines.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with a thiazolopyridine core can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of various functional groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridines: Compounds with a similar core structure but different substituents.

    Furan-containing Compounds: Compounds with a furan ring and various functional groups.

    Hydroxy and Oxo Compounds: Compounds with hydroxy and oxo groups that exhibit similar reactivity.

Uniqueness

The uniqueness of “7-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile” lies in its combination of functional groups and the thiazolopyridine core, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

7-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C21H20N2O5S/c1-3-27-16-7-6-13(9-17(16)26-2)14-10-19(24)23-20(15(14)11-22)29-12-21(23,25)18-5-4-8-28-18/h4-9,14,25H,3,10,12H2,1-2H3

InChI Key

QHZCWAYVIVQJFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=CO4)O)OC

Origin of Product

United States

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